molecular formula C10H17ClN4O3 B6278039 (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride CAS No. 2089246-55-7

(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride

Cat. No. B6278039
CAS RN: 2089246-55-7
M. Wt: 276.7
InChI Key:
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Description

(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride, more commonly referred to as ABH, is an organic compound composed of two carboxylic acid groups, two amine groups, and two hydrochloride groups. It is a white, crystalline powder that is soluble in water and has a molecular weight of 228.6 g/mol. ABH has a wide range of applications in the scientific and medical fields due to its unique properties.

Scientific Research Applications

ABH has a variety of applications in scientific research. It is an important reagent for the synthesis of peptides, which are molecules composed of amino acids. ABH is also used in the synthesis of peptide-based drugs, such as antibiotics and antivirals. In addition, ABH is used in the synthesis of polymers, which are used in the production of plastics and other materials. Finally, ABH is used in the synthesis of organic compounds, such as dyes and pigments.

Mechanism of Action

The mechanism of action of ABH is not fully understood. However, it is believed that the carboxylic acid groups of ABH react with the amine groups of peptides and proteins, forming an amide bond. This amide bond is responsible for the formation of peptides and proteins, and is also responsible for the formation of polymers and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of ABH have not been extensively studied. However, it is believed that ABH may have some beneficial effects on the body. For example, it has been suggested that ABH may have anti-inflammatory and anti-cancer properties. Additionally, ABH may be able to reduce the risk of cardiovascular disease and stroke.

Advantages and Limitations for Lab Experiments

ABH has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is also highly soluble in water. Additionally, ABH is stable in a wide range of temperatures and pH levels, making it suitable for a variety of experiments. However, ABH is not suitable for use in some experiments, such as those involving high temperatures or extreme pH levels. Additionally, ABH is not suitable for experiments involving living organisms, as it can be toxic in high doses.

Future Directions

There are several potential future directions for ABH. One potential direction is to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be conducted on the mechanism of action of ABH, as well as its biochemical and physiological effects. Finally, ABH could be used in the synthesis of new materials, such as polymers or organic compounds.

Synthesis Methods

ABH is synthesized through a process known as amide coupling, which involves the reaction of an amine with a carboxylic acid. In the case of ABH, the amine is 4-aminobutanoic acid and the carboxylic acid is 1H-imidazol-4-ylpropanoic acid. The reaction is catalyzed by a strong base, such as sodium hydroxide, and a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride). The reaction is carried out in an aqueous solution at a temperature of approximately 80°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride involves the reaction of 4-aminobutanamide with 1H-imidazole-4-carboxylic acid, followed by protection of the amine group and subsequent coupling with (2S)-3-bromo-2-hydroxypropanoic acid. The final product is obtained by deprotection and salt formation with hydrochloric acid.", "Starting Materials": [ "4-aminobutanamide", "1H-imidazole-4-carboxylic acid", "(2S)-3-bromo-2-hydroxypropanoic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-aminobutanamide is reacted with 1H-imidazole-4-carboxylic acid in the presence of a coupling agent such as EDCI or HATU to form the intermediate 2-(4-aminobutanamido)-1H-imidazole-4-carboxylic acid.", "Step 2: The amine group of the intermediate is protected with a suitable protecting group such as Boc or Fmoc to prevent unwanted reactions during subsequent steps.", "Step 3: The protected intermediate is coupled with (2S)-3-bromo-2-hydroxypropanoic acid using a coupling agent such as DCC or DIC to form the desired product, (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid.", "Step 4: The protecting group is removed using a suitable deprotection reagent such as TFA or HCl to obtain the free amine group.", "Step 5: The final product is obtained by salt formation with hydrochloric acid to form the hydrochloride salt of (2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid." ] }

CAS RN

2089246-55-7

Product Name

(2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid hydrochloride

Molecular Formula

C10H17ClN4O3

Molecular Weight

276.7

Purity

80

Origin of Product

United States

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